1-Benzyl-4-morpholinophthalazine
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Overview
Description
1-Benzyl-4-morpholinophthalazine is a synthetic compound belonging to the class of heterocyclic compounds. It is characterized by a phthalazine core structure, which is a bicyclic system consisting of a benzene ring fused with a pyridazine ring.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-morpholinophthalazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine, which can lead to improved memory and learning processes .
Preparation Methods
The synthesis of 1-Benzyl-4-morpholinophthalazine typically involves the reaction of phthalazine derivatives with benzyl and morpholine groups. One common synthetic route includes the use of benzoic acid derivatives, benzoxazin-1-one derivatives, and oxophthalazin-2(1H)-yl) acetohydrazide as precursors. These precursors undergo several reaction steps, including Friedel-Crafts reactions and other condensation reactions, to yield the desired phthalazine derivatives .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
1-Benzyl-4-morpholinophthalazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or morpholine groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-morpholinophthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has shown its potential as an antimicrobial agent, as well as its use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-Benzyl-4-morpholinophthalazine can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
What sets this compound apart is its unique combination of benzyl and morpholine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-benzylphthalazin-1-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-20-18)22-10-12-23-13-11-22/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONNKNGTOXYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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